Cas no 2137635-30-2 (Pyridine, 5-(3-chloro-4-fluorophenyl)-2-methyl-)

Pyridine, 5-(3-chloro-4-fluorophenyl)-2-methyl- 化学的及び物理的性質
名前と識別子
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- 5-(3-chloro-4-fluorophenyl)-2-methylpyridine
- Pyridine, 5-(3-chloro-4-fluorophenyl)-2-methyl-
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- インチ: 1S/C12H9ClFN/c1-8-2-3-10(7-15-8)9-4-5-12(14)11(13)6-9/h2-7H,1H3
- InChIKey: VNTUOZGHSXNRMH-UHFFFAOYSA-N
- SMILES: ClC1=C(C=CC(=C1)C1C=NC(C)=CC=1)F
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 2
- 重原子数量: 15
- 回転可能化学結合数: 1
- 複雑さ: 212
- トポロジー分子極性表面積: 12.9
- XLogP3: 3.6
Pyridine, 5-(3-chloro-4-fluorophenyl)-2-methyl- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-691948-0.05g |
5-(3-chloro-4-fluorophenyl)-2-methylpyridine |
2137635-30-2 | 95.0% | 0.05g |
$612.0 | 2025-03-12 | |
Enamine | EN300-691948-2.5g |
5-(3-chloro-4-fluorophenyl)-2-methylpyridine |
2137635-30-2 | 95.0% | 2.5g |
$1428.0 | 2025-03-12 | |
Enamine | EN300-691948-10.0g |
5-(3-chloro-4-fluorophenyl)-2-methylpyridine |
2137635-30-2 | 95.0% | 10.0g |
$3131.0 | 2025-03-12 | |
Enamine | EN300-691948-0.1g |
5-(3-chloro-4-fluorophenyl)-2-methylpyridine |
2137635-30-2 | 95.0% | 0.1g |
$640.0 | 2025-03-12 | |
Enamine | EN300-691948-5.0g |
5-(3-chloro-4-fluorophenyl)-2-methylpyridine |
2137635-30-2 | 95.0% | 5.0g |
$2110.0 | 2025-03-12 | |
Enamine | EN300-691948-1.0g |
5-(3-chloro-4-fluorophenyl)-2-methylpyridine |
2137635-30-2 | 95.0% | 1.0g |
$728.0 | 2025-03-12 | |
Enamine | EN300-691948-0.25g |
5-(3-chloro-4-fluorophenyl)-2-methylpyridine |
2137635-30-2 | 95.0% | 0.25g |
$670.0 | 2025-03-12 | |
Enamine | EN300-691948-0.5g |
5-(3-chloro-4-fluorophenyl)-2-methylpyridine |
2137635-30-2 | 95.0% | 0.5g |
$699.0 | 2025-03-12 |
Pyridine, 5-(3-chloro-4-fluorophenyl)-2-methyl- 関連文献
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Wenwen Chai,Fan Yang,Weihao Yin,Shunzhang You,Ke Wang,Wenkai Ye,Yichuan Rui,Bohejin Tang Dalton Trans., 2019,48, 1906-1914
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Zhenwei Wang,Husam N. Alshareef J. Mater. Chem. A, 2018,6, 10176-10183
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Khaoula Boukari,Eric Duverger,Régis Stephan,Marie-Christine Hanf,Philippe Sonnet Phys. Chem. Chem. Phys., 2014,16, 14722-14729
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Jan Rinkel,Tobias G. Köllner,Feng Chen,Jeroen S. Dickschat Chem. Commun., 2019,55, 13255-13258
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Daniele Battegazzore,Jenny Alongi,Gaelle Fontaine,Alberto Frache,Serge Bourbigot,Giulio Malucelli RSC Adv., 2015,5, 39424-39432
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Yan-Yan Li,Hua Lin RSC Adv., 2017,7, 8082-8089
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Fulin Zhou,Fujian Zhou,Rongchuan Su,Yudong Yang,Jingsong You Chem. Sci., 2020,11, 7424-7428
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
Pyridine, 5-(3-chloro-4-fluorophenyl)-2-methyl-に関する追加情報
Comprehensive Overview of Pyridine, 5-(3-chloro-4-fluorophenyl)-2-methyl- (CAS No. 2137635-30-2)
Pyridine, 5-(3-chloro-4-fluorophenyl)-2-methyl- (CAS No. 2137635-30-2) is a specialized organic compound belonging to the pyridine derivatives family. This compound has garnered significant attention in pharmaceutical and agrochemical research due to its unique structural properties and potential applications. The presence of both chloro and fluoro substituents on the phenyl ring, combined with the methyl group on the pyridine core, makes it a versatile intermediate for synthesizing bioactive molecules. Researchers are increasingly exploring its role in drug discovery, particularly in targeting enzyme inhibition and receptor modulation.
In recent years, the demand for halogenated pyridine derivatives like Pyridine, 5-(3-chloro-4-fluorophenyl)-2-methyl- has surged, driven by advancements in medicinal chemistry. A trending topic in scientific forums is the compound's potential in developing kinase inhibitors, which are pivotal in cancer therapy. Its structural motif aligns with the scaffold hopping strategy, a technique widely discussed in AI-driven drug design. This approach leverages computational tools to optimize molecular frameworks, a subject frequently searched by chemists and data scientists alike.
The synthesis of CAS No. 2137635-30-2 typically involves cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, to attach the 3-chloro-4-fluorophenyl moiety to the pyridine ring. These methods are favored for their efficiency and compatibility with diverse functional groups. Environmental concerns have also prompted studies into green chemistry alternatives, such as photocatalytic reactions, to reduce waste and energy consumption—a hot topic in sustainable science.
Analytical characterization of Pyridine, 5-(3-chloro-4-fluorophenyl)-2-methyl- relies on techniques like NMR spectroscopy, mass spectrometry, and HPLC. These methods ensure purity and validate structural integrity, critical for regulatory compliance in pharmaceutical applications. Discussions on platforms like ResearchGate often highlight challenges in peak resolution for halogenated compounds, a niche yet growing search query among analytical chemists.
Beyond pharmaceuticals, this compound finds utility in material science, particularly in designing organic semiconductors. Its electron-withdrawing groups enhance charge transport properties, a feature explored in OLED and solar cell research. With the rise of flexible electronics, such applications are frequently searched alongside terms like small-molecule dopants.
In summary, Pyridine, 5-(3-chloro-4-fluorophenyl)-2-methyl- (CAS No. 2137635-30-2) exemplifies the intersection of chemistry and innovation. Its multifaceted applications—from drug discovery to advanced materials—reflect broader trends in precision synthesis and functional materials, making it a compound of enduring relevance in scientific discourse.
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